3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside
Vue d'ensemble
Description
TD-139 is a galectin-3 inhibitor potentially for the treatment of idiopathic pulmonary fibrosis (IPF)
Applications De Recherche Scientifique
Treatment of Idiopathic Pulmonary Fibrosis (IPF)
TD139 is a novel and potent small-molecule inhibitor of Gal-3 . It has been used in a randomized, double-blind, multicentre, placebo-controlled, phase 1/2a study to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in 36 healthy subjects and 24 patients with IPF . The study found that inhaled TD139 was well tolerated with no significant treatment-related side-effects . It was shown to suppress Gal-3 expression on bronchoalveolar lavage macrophages and decrease plasma biomarkers associated with IPF progression .
Inhibition of Galectin-3
TD139 is a highly potent, specific inhibitor of the galactoside binding pocket of galectin-3 . Galectin-3 is a profibrotic β-galactoside-binding lectin that plays a key role in the pathogenesis of IPF and IPF exacerbations . By inhibiting Galectin-3, TD139 can potentially be used to treat other diseases where Galectin-3 plays a significant role.
Inhalation Therapy
TD139 is formulated for inhalation, which enables direct targeting of the fibrotic tissue in the lungs, while minimizing systemic exposure . This makes it a potential candidate for treating other respiratory diseases characterized by fibrotic tissue.
Pharmacokinetics and Pharmacodynamics
TD139 was found to be rapidly absorbed, with mean time taken to reach maximum plasma concentration (Cmax) values ranging from 0.6 to 3 hours and a plasma half-life (T1/2) of 8 hours . The concentration of TD139 in the lung was >567-fold higher than in the blood, with systemic exposure predicting exposure in the target compartment .
Safety and Tolerability
In clinical trials, TD139 has been found to be safe and well tolerated in both healthy subjects and IPF patients . There were no significant drug-related side effects reported .
Mécanisme D'action
Target of Action
TD139 primarily targets Galectin-3 (Gal-3) , a β-galactoside-binding lectin . Gal-3 plays a key role in various pathological disorders, including fibrosis, inflammation, cancer, and metabolic diseases . It is considered to be pro-inflammatory and contributes to the regulation of innate immune responses .
Mode of Action
TD139 acts as a potent inhibitor of Gal-3 . It binds to human Gal-3 with high affinity , thereby blocking its function . This inhibition reduces the pro-inflammatory and pro-fibrotic activities of Gal-3 .
Biochemical Pathways
The inhibition of Gal-3 by TD139 impacts several biochemical pathways. It reduces Gal-3-induced neutrophil activation, monocyte IL-8 secretion, T cell apoptosis, and the upregulation of pro-inflammatory genes encoding for IL-8, TNFα, IL-6 in alveolar epithelial cells . These changes contribute to the reduction of inflammation and fibrosis .
Pharmacokinetics
TD139 is rapidly absorbed, with mean time taken to reach maximum plasma concentration (Cmax) values ranging from 0.6 to 3 hours, and a plasma half-life (T1/2) of 8 hours . The concentration of TD139 in the lung is >567-fold higher than in the blood, indicating a high level of bioavailability in the target organ .
Result of Action
The action of TD139 results in the suppression of Gal-3 expression on bronchoalveolar lavage macrophages and a decrease in plasma biomarkers associated with idiopathic pulmonary fibrosis (IPF) progression . These biomarkers include platelet-derived growth factor-BB, plasminogen activator inhibitor-1, Gal-3, CCL18, and YKL-40 .
Action Environment
The action of TD139 is influenced by the environment within the lungs. The compound is formulated for inhalation, which enables direct targeting of the fibrotic tissue in the lungs, while minimizing systemic exposure . This approach enhances the efficacy of TD139 and reduces potential side effects .
Propriétés
IUPAC Name |
(2S,3R,4S,5R,6R)-4-[4-(3-fluorophenyl)triazol-1-yl]-2-[(2S,3R,4S,5R,6R)-4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F2N6O8S/c29-15-5-1-3-13(7-15)17-9-35(33-31-17)21-23(39)19(11-37)43-27(25(21)41)45-28-26(42)22(24(40)20(12-38)44-28)36-10-18(32-34-36)14-4-2-6-16(30)8-14/h1-10,19-28,37-42H,11-12H2/t19-,20-,21+,22+,23+,24+,25-,26-,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIDGBAHDZEYMT-MQFIMZJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN(N=N2)C3C(C(OC(C3O)SC4C(C(C(C(O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=CN(N=N2)[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)S[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F2N6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside | |
CAS RN |
1450824-22-2 | |
Record name | Olitigaltin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450824222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TD-139 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12895 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OLITIGALTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60Y0GUO72B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.